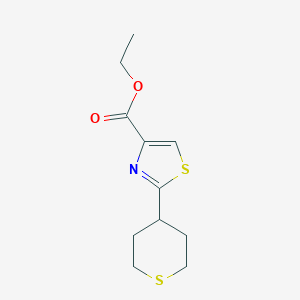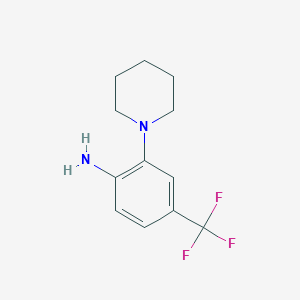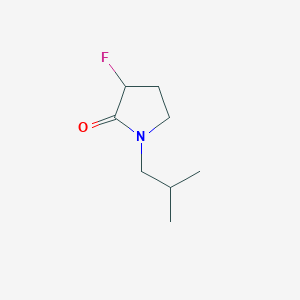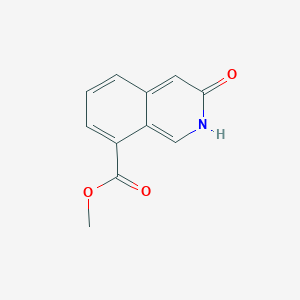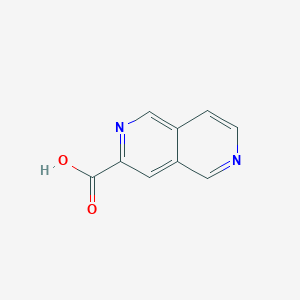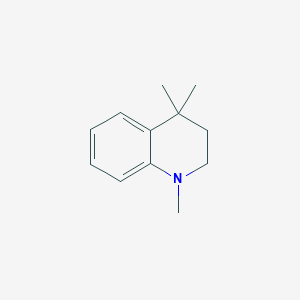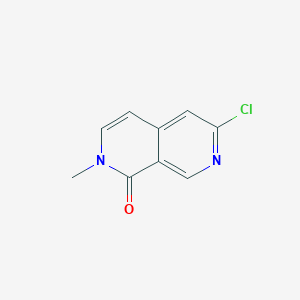![molecular formula C9H7ClN2O B13933838 5'-Chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13933838.png)
5'-Chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Chlorospiro[cyclopropane-1,3’-[3H]pyrrolo[3,2-b]pyridin]-2’(1’H)-one is a complex organic compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol . This compound features a spiro structure, which is characterized by a cyclopropane ring fused to a pyrrolo[3,2-b]pyridine moiety. The presence of a chlorine atom at the 5’ position adds to its unique chemical properties.
准备方法
The synthesis of 5’-Chlorospiro[cyclopropane-1,3’-[3H]pyrrolo[3,2-b]pyridin]-2’(1’H)-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of cyclopropane derivatives and pyrrolo[3,2-b]pyridine intermediates . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
5’-Chlorospiro[cyclopropane-1,3’-[3H]pyrrolo[3,2-b]pyridin]-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 5’ position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5’-Chlorospiro[cyclopropane-1,3’-[3H]pyrrolo[3,2-b]pyridin]-2’(1’H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5’-Chlorospiro[cyclopropane-1,3’-[3H]pyrrolo[3,2-b]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The chlorine atom at the 5’ position can participate in hydrogen bonding or electrostatic interactions, enhancing its binding affinity .
相似化合物的比较
Similar compounds to 5’-Chlorospiro[cyclopropane-1,3’-[3H]pyrrolo[3,2-b]pyridin]-2’(1’H)-one include:
5’-Bromospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Spiro[cyclopropane-1,2′(3′H)-pyrrolo[1,2-b]isoxazolidines]: These compounds have a similar spiro structure but differ in the heterocyclic ring system, leading to different chemical and biological properties.
The uniqueness of 5’-Chlorospiro[cyclopropane-1,3’-[3H]pyrrolo[3,2-b]pyridin]-2’(1’H)-one lies in its specific spiro configuration and the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activities.
属性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC 名称 |
5-chlorospiro[1H-pyrrolo[3,2-b]pyridine-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C9H7ClN2O/c10-6-2-1-5-7(12-6)9(3-4-9)8(13)11-5/h1-2H,3-4H2,(H,11,13) |
InChI 键 |
IEIRAVQHHFFHLM-UHFFFAOYSA-N |
规范 SMILES |
C1CC12C3=C(C=CC(=N3)Cl)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


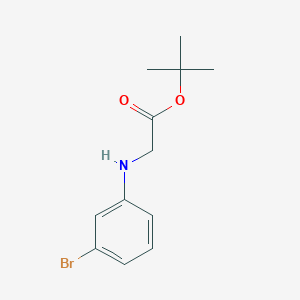
![2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13933771.png)
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13933774.png)
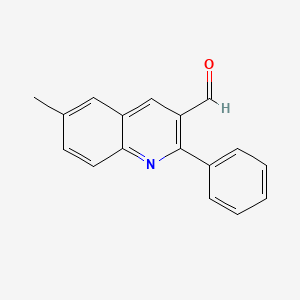
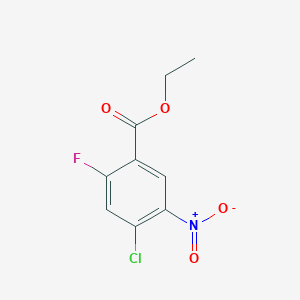
![1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene](/img/structure/B13933794.png)

